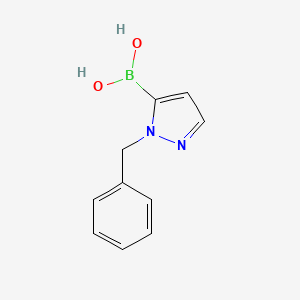![molecular formula C10H16O4 B11901900 (1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid CAS No. 63069-05-6](/img/structure/B11901900.png)
(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid is a unique organic compound characterized by its spirocyclic structure. The compound features a 1,4-dioxaspiro[4.5]decane ring system attached to an acetic acid moiety. This structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid group. One common method starts with 2-acetylcyclohexanone, which undergoes ethylene ketal formation to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This intermediate is then subjected to hydrazone formation and iodination, followed by aminocarbonylation in the presence of a palladium-phosphine precatalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: The spirocyclic ring system allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Propriétés
Numéro CAS |
63069-05-6 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-(1,4-dioxaspiro[4.5]decan-3-yl)acetic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)6-8-7-13-10(14-8)4-2-1-3-5-10/h8H,1-7H2,(H,11,12) |
Clé InChI |
DHIZOSFMDGSDDO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)OCC(O2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


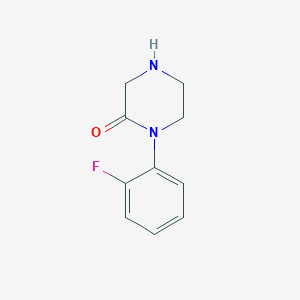



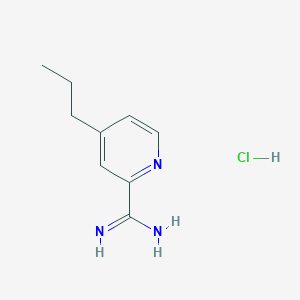
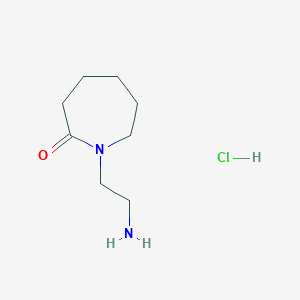
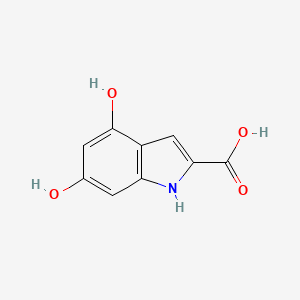
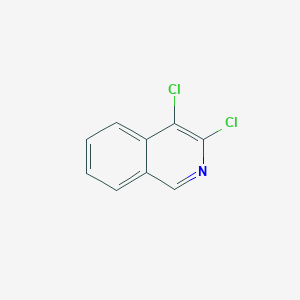

![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11901880.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)

